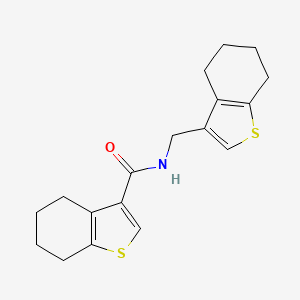![molecular formula C29H35NO2 B4333803 1-[3-(1-adamantyl)-4-methoxybenzoyl]-4-phenylpiperidine](/img/structure/B4333803.png)
1-[3-(1-adamantyl)-4-methoxybenzoyl]-4-phenylpiperidine
説明
1-[3-(1-adamantyl)-4-methoxybenzoyl]-4-phenylpiperidine, also known as A-401, is a synthetic compound that belongs to the class of piperidine derivatives. It has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
作用機序
The mechanism of action of 1-[3-(1-adamantyl)-4-methoxybenzoyl]-4-phenylpiperidine is not fully understood, but it is believed to act as a modulator of the dopamine and serotonin receptors in the brain. It has been shown to have high affinity for the D2 dopamine receptor and moderate affinity for the 5-HT2A serotonin receptor. This compound also has antioxidant properties that may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to decrease the levels of reactive oxygen species and lipid peroxidation in the brain, indicating its antioxidant properties. This compound has also been shown to increase the levels of brain-derived neurotrophic factor, which is a protein that promotes the growth and survival of neurons. Additionally, this compound has been shown to increase the levels of acetylcholine, which is a neurotransmitter that is involved in learning and memory.
実験室実験の利点と制限
The advantages of using 1-[3-(1-adamantyl)-4-methoxybenzoyl]-4-phenylpiperidine in lab experiments include its high purity, well-established synthesis method, and potential therapeutic applications. However, there are also limitations to using this compound, such as its high cost and limited availability. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the research of 1-[3-(1-adamantyl)-4-methoxybenzoyl]-4-phenylpiperidine. One direction is to investigate its potential therapeutic applications in other diseases, such as Huntington's disease and multiple sclerosis. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further studies are needed to optimize the synthesis method and improve the yield and purity of this compound.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. Its unique chemical properties and potential neuroprotective effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
科学的研究の応用
1-[3-(1-adamantyl)-4-methoxybenzoyl]-4-phenylpiperidine has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta peptide, which is a hallmark of Alzheimer's disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death. Additionally, this compound has been investigated as a potential antipsychotic agent for the treatment of schizophrenia.
特性
IUPAC Name |
[3-(1-adamantyl)-4-methoxyphenyl]-(4-phenylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO2/c1-32-27-8-7-25(16-26(27)29-17-20-13-21(18-29)15-22(14-20)19-29)28(31)30-11-9-24(10-12-30)23-5-3-2-4-6-23/h2-8,16,20-22,24H,9-15,17-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFCCXZTTIIPHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate](/img/structure/B4333727.png)
![methyl 2-{[(3,4-diethoxyphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4333734.png)
![ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate](/img/structure/B4333735.png)
![N-[3-(dimethylamino)propyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B4333752.png)
![N-[2-(1-adamantyloxy)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4333756.png)
![5-chloro-6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B4333764.png)
![N-dibenzo[b,d]furan-3-yl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B4333781.png)
![N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B4333786.png)

![6-(3-bromophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4333801.png)
![2-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-[1]benzofuro[3,2-f][1,3]benzoxazine](/img/structure/B4333804.png)
![2-[(1-adamantylmethyl)(2-thienylcarbonyl)amino]ethyl thiophene-2-carboxylate](/img/structure/B4333807.png)
![2,2'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bisdibenzo[b,d]furan](/img/structure/B4333822.png)
![1-(dibenzo[b,d]furan-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B4333827.png)